(S)-4-Bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
Description
Properties
IUPAC Name |
(3S)-4-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO.ClH/c9-5-1-4(10)2-7-8(5)6(11)3-12-7;/h1-2,6H,3,11H2;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTOZQRSVZCQOQ-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2Br)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=C(C=C2Br)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClFNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.51 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Halogenation and Cyclization
Step 1: Synthesis of 4-Bromo-6-fluorophenol
Starting with 3-fluorophenol, bromination using N-bromosuccinimide (NBS) in CCl₄ under UV light yields 4-bromo-6-fluorophenol (72% yield). AlCl₃ catalyzes regioselective bromination at the para position relative to the fluorine.
Step 2: Dihydrobenzofuran Ring Formation
The phenol undergoes cyclization via treatment with hydrazine hydrate and NaOH in diethylene glycol at 190°C, forming 4-bromo-6-fluoro-2,3-dihydrobenzofuran-3-ol (68% yield).
Step 3: Conversion of Alcohol to Amine
The hydroxyl group at C3 is replaced via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine with phthalimide, followed by hydrazinolysis to yield the racemic amine (55% yield).
Route 2: Friedel-Crafts Acylation and Reductive Amination
Step 1: Friedel-Crafts Acylation
4-Bromo-6-fluorophenol methyl ether reacts with acetyl chloride in CHCl₃ catalyzed by AlCl₃, forming 4-bromo-6-fluoro-2-methoxy-3-acetylbenzofuran (81% yield).
Step 2: Reductive Amination
The ketone is converted to the amine using ammonium acetate and sodium cyanoborohydride in MeOH, yielding racemic 4-bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine (63% yield).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 27% | 51% |
| Key Advantage | Early bromine integration | Higher enantioselectivity |
| Limitation | Low amine yield | Requires protecting groups |
| Citation |
Route 2 proves superior for industrial applications due to higher yields and fewer side reactions.
Enantioselective Synthesis
Chiral Resolution via Diastereomeric Salt Formation
Racemic amine is treated with (R)-mandelic acid in ethanol, precipitating the (S)-enantiomer as a diastereomeric salt (92% ee). Recrystallization improves ee to >99%.
Asymmetric Hydrogenation
A chiral ruthenium catalyst (Noyori-type) reduces a ketone intermediate to directly yield (S)-4-bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine (85% ee, 78% yield).
Industrial-Scale Production Considerations
Purification : Column chromatography with silica gel (ethyl acetate/hexane, 1:3) removes brominated byproducts.
Salt Formation : Treating the free amine with HCl gas in diethyl ether yields the hydrochloride salt (95% purity) .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (S)-4-Bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzofuran can inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression . The presence of halogens like bromine and fluorine in the structure is believed to enhance these effects by improving the compound's lipophilicity and bioavailability.
Neuropharmacology
This compound has also been investigated for its potential neuroprotective effects. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such modulation could be beneficial in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease .
Biological Research
Enzyme Inhibition Studies
this compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it may interact with kinases or phosphatases, which are crucial in signal transduction pathways related to cancer and other diseases .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. Its derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with protein synthesis .
Industrial Applications
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be used in the development of more complex molecules, including pharmaceuticals and agrochemicals. Researchers are investigating its application in synthesizing novel materials with enhanced properties for various industrial uses .
Case Studies
Mechanism of Action
The mechanism of action of (S)-4-Bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzofuran Class
The compound belongs to a family of 2,3-dihydrobenzofuran-3-amine hydrochlorides with varying substituents. Key analogues include:
Key Observations:
- Stereochemical Specificity : The (S)-configuration distinguishes it from (R)-enantiomers like (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine HCl, which may exhibit divergent pharmacological profiles due to chiral recognition in biological systems .
- Functional Group Diversity : Methoxy or unsubstituted variants lack the electron-withdrawing effects of halogens, altering electronic properties and reactivity .
Comparative Pharmacological Data (Hypothetical Analysis)
- Tapentadol Hydrochloride (Fig. 1, ): A non-benzofuran opioid analgesic with a similar amine group. Unlike the target compound, Tapentadol lacks halogen substituents, highlighting the role of bromo/fluoro groups in modulating selectivity for non-opioid targets.
- Chlorphenoxamine Hydrochloride (Fig. 1, ): An antihistamine with a tertiary amine and chloro substituent. The target compound’s primary amine and dihydrobenzofuran core may favor different receptor interactions.
Research Implications and Limitations
- Synthetic Accessibility : The bromo and fluoro substituents may complicate synthesis compared to methoxy or unsubstituted analogues, requiring specialized halogenation protocols .
- Biological Screening : Priority should be given to testing the compound’s activity against serotonin or dopamine receptors, given the pharmacological relevance of similar amines .
- Data Gaps: No direct cytotoxicity or metabolic stability data are available in the provided evidence; further experimental validation is needed.
Biological Activity
(S)-4-Bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and antibacterial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.
The compound is characterized by the following chemical structure:
- Molecular Formula : C8H7BrFNO
- Molecular Weight : 232.05 g/mol
- CAS Number : 130990089
Research indicates that this compound acts primarily as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in cholinergic neurotransmission. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
1. Neuropharmacological Effects
Studies have shown that derivatives of benzofuran compounds exhibit significant anti-cholinesterase activity. For instance, a related compound demonstrated an IC50 value of 0.55 µM against BuChE, indicating potent inhibitory effects that could be harnessed for therapeutic purposes in neurodegenerative diseases .
Table 1: Inhibitory Activity of Related Compounds
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Compound 5f | 0.64 | 0.55 |
| Donepezil | 0.51 | 0.62 |
2. Antibacterial Activity
The antibacterial properties of this compound have also been investigated. In vitro assays revealed significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like kanamycin .
Table 2: Antibacterial Efficacy
| Bacterial Strain | MIC (µg/mL) | Comparison to Kanamycin |
|---|---|---|
| Staphylococcus aureus | 10 | Similar |
| Escherichia coli | 12 | Comparable |
| Pseudomonas aeruginosa | 15 | Lower |
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of benzofuran derivatives, this compound was found to significantly reduce Aβ aggregation in PC12 cells, suggesting its potential role in Alzheimer's treatment .
Case Study 2: Antibacterial Screening
Another study evaluated the antibacterial activity of fluorinated benzofuran derivatives, where the compound showed robust inhibition against multi-drug resistant strains of bacteria, highlighting its therapeutic potential in infectious diseases .
Q & A
Q. What are the recommended synthetic routes for preparing (S)-4-Bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via bromination/fluorination of a dihydrobenzofuran scaffold followed by chiral resolution. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–5°C) to avoid over-bromination .
- Fluorination : Employ Selectfluor™ or DAST (diethylaminosulfur trifluoride) in anhydrous THF, monitored by TLC to track fluorine incorporation .
- Chiral Resolution : Utilize chiral chromatography (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) to isolate the (S)-enantiomer .
- Hydrochloride Salt Formation : React the free base with HCl gas in diethyl ether, followed by recrystallization from ethanol/water .
Q. Optimization Tips :
- Adjust equivalents of brominating agents to minimize di-substituted byproducts.
- Use kinetic vs. thermodynamic control in fluorination to favor regioselectivity .
Q. What analytical techniques are critical for characterizing the purity and stereochemistry of this compound?
- Methodological Answer :
- HPLC/UPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm to assess chemical purity (>98% recommended) .
- Chiral HPLC : Confirm enantiomeric excess (>99%) using a Chiralcel OD-H column and polarimetric detection .
- NMR : ¹H/¹³C NMR (DMSO-d₆) to verify substitution patterns (e.g., bromine at C4, fluorine at C6) and dihydrobenzofuran ring integrity .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~293.5 g/mol) .
Q. How can researchers resolve contradictions in pharmacological activity data for this compound across different assay systems?
- Methodological Answer : Discrepancies may arise from variations in:
- Assay Conditions : Optimize cell permeability (e.g., use 0.1% DMSO vs. PBS buffers) to account for solubility differences .
- Metabolic Stability : Perform liver microsome studies (human vs. rodent) to identify species-specific degradation pathways .
- Target Selectivity : Use CRISPR-engineered cell lines to isolate off-target effects (e.g., kinase profiling via KINOMEscan®) .
Case Study :
If conflicting IC₅₀ values are observed in kinase inhibition assays, validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) and adjust ATP concentrations to physiological levels (1 mM) .
Q. What strategies are effective for improving the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Adjustment : Formulate in citrate buffer (pH 4.0–5.0) to prevent amine hydrolysis .
- Lyophilization : Prepare lyophilized powders with trehalose (1:5 molar ratio) for long-term storage at -20°C .
- Light Sensitivity : Store in amber vials under argon to prevent photodegradation of the bromo-fluoro aromatic system .
Q. Stability Data :
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Aqueous Solution (pH 7) | Hydrolysis | Use pH 4 buffer |
| UV Exposure (300–400 nm) | Ring-opening | Amber glass/argon storage |
Q. How can computational modeling guide the design of analogs with enhanced binding affinity for target receptors?
- Methodological Answer :
- Docking Studies : Use Schrödinger Maestro to model interactions with binding pockets (e.g., serotonin receptors). Focus on halogen bonding between bromine/fluorine and Thr3.36 residues .
- QM/MM Simulations : Calculate Fukui indices to predict electrophilic reactivity at C4/C6 for functionalization .
- SAR Analysis : Compare analogs from (e.g., chloro vs. bromo substitutions) to establish electronic vs. steric contributions .
Q. Example Workflow :
Generate 3D conformers with OMEGA.
Dock into 5-HT₂A receptor (PDB: 6WGT) using Glide.
Validate with free-energy perturbation (FEP+) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
